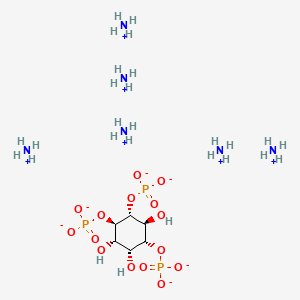
钙;(2S)-2-氨基丁二酸;盐酸盐
描述
Calcium is an essential element that plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 99% of the calcium in the body is stored in bone as hydroxyapatite . Calcium in this form provides skeletal strength as well as a reservoir for calcium to be released into the serum .
Synthesis Analysis
Tricalcium silicate, the main constituent of Portland cement, hydrates to produce crystalline calcium hydroxide and calcium-silicate-hydrates (C-S-H) nanocrystalline gel . The hydration of any alite shows, in addition to an initial fast (minor) dissolution, three main stages with time: i) induction (also known as dormant period), ii) acceleration; and iii) deceleration .Molecular Structure Analysis
For the cationic species, we find that five water molecules readily attach to calcium and the sixth water molecule goes to the second shell. The hexa-coordinated calcium core is restored after the addition of a seventh water molecule .Chemical Reactions Analysis
Calcium metal dissolves readily in dilute or concentrated hydrochloric acid forming Ca (II) ions and hydrogen gas, H 2 . Soluble sulfates, such as sulfuric acid, do not precipitate Ca2+ as calcium sulfate, unless the calcium ion is present in very high concentrations .Physical And Chemical Properties Analysis
Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . Calcium metal is used as a reducing agent in preparing other metals such as thorium and uranium . It is also used as an alloying agent for aluminium, beryllium, copper, lead, and magnesium alloys .科学研究应用
Agriculture: Enhancing Plant Yield and Stress Tolerance
Calcium L-Aspartate Hydrochloride, in the form of nanoparticles, has been shown to improve plant root structure and yield in crops like Brassica napus L. . These nanoparticles serve as a novel type of calcium fertilizer, promoting root improvement and stress tolerance, which is crucial for plant development.
Horticulture: Growth Regulation in Trifoliate Orange
Research indicates that Calcium L-Aspartate Hydrochloride nanoparticles can significantly stimulate root growth in Poncirus trifoliata L. , commonly known as trifoliate orange . The compound alters the pectin nanostructure within the plant, showcasing a bidirectional regulation effect on growth.
Water Treatment: Real-Time Calcium Monitoring
Calcium L-Aspartate Hydrochloride plays a role in water treatment by enabling real-time monitoring of calcium levels. This is important for preventing scale formation, which can cause damage and increase maintenance costs in water systems .
Health and Nutrition: Role in Biological Systems
In health and nutrition, Calcium L-Aspartate Hydrochloride is involved in various biological processes. It’s used in protein and nucleotide synthesis, gluconeogenesis, and neurotransmission, among other functions . It also plays a role in the metabolism of aspartic acid, which is essential for health and disease management.
Industrial Applications: Metal Extraction and Alloy Production
Calcium L-Aspartate Hydrochloride is utilized in industrial applications such as metal extraction and alloy production. It acts as a reducing agent and is involved in processes like decarbonization, desulfurization, and deoxidization .
Research on Acid-Base Metabolism
This compound is used in research models to study its effects on acid-base metabolism, plasma electrolytes, and urine parameters in animal models . Such studies are vital for understanding the physiological impacts of calcium salts on the body.
作用机制
Target of Action
Calcium L-Aspartate Hydrochloride, also known as Calcium;(2S)-2-aminobutanedioate;hydrochloride or L-Aspartic Acid Calcium Salt Hydrochloride, primarily targets calcium channels and aspartate receptors in the body . Calcium is a vital mineral that plays a crucial role in various physiological processes, including signal transduction pathways, muscular contractions, and bone health . Aspartate, on the other hand, is an amino acid that is involved in protein synthesis and serves as a precursor for several essential amino acids .
Mode of Action
The compound interacts with its targets by supplying calcium ions and aspartate to the body. Calcium ions are released into the bloodstream under controlled conditions, where they can either be in the free, ionized form or bound to blood proteins such as serum albumin . Aspartate, on the other hand, is involved in various metabolic processes, including the urea cycle and the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .
Biochemical Pathways
Calcium L-Aspartate Hydrochloride affects several biochemical pathways. The calcium component is involved in signal transduction pathways and is vital for cell signaling, muscular contractions, and bone health . Aspartate is a common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . It also plays a role in the metabolism of toxic ammonia in the body through the action of asparagine synthase .
Pharmacokinetics
It is known that the compound is ingested as a crystalline salt, with the l-ornithine and l-aspartate hydrogen bond separating on dissolution or exposure to gastric acidity
Result of Action
The molecular and cellular effects of Calcium L-Aspartate Hydrochloride’s action are multifaceted. The calcium component contributes to the maintenance of normal cell function, while the aspartate component is involved in various metabolic processes . The compound’s action results in improved cell signaling, muscular contractions, bone health, and protein synthesis .
Action Environment
The action, efficacy, and stability of Calcium L-Aspartate Hydrochloride can be influenced by various environmental factors. For instance, in agricultural applications, calcium L-aspartate nanoparticles have been shown to benefit plant root improvement and stress tolerance . High concentrations of the compound can have toxic impacts and hinder plant growth . Therefore, the concentration of the compound and the specific environment in which it is used can significantly impact its action and efficacy .
未来方向
Batteries based on multivalent metals have the potential to meet the future needs of large-scale energy storage, due to the relatively high abundance of elements such as calcium . The issues related to electrochemical calcium deposition discovered in the studies above effectively prevented any further investigations of secondary, rechargeable, battery technologies based on calcium metal as the negative electrode .
属性
IUPAC Name |
calcium;(2S)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Ca.ClH/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H/q;+2;/p-2/t2-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUAAIHWKUJNKC-JIZZDEOASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].Cl.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].Cl.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CaClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747055 | |
| Record name | Calcium (2S)-2-aminobutanedioate--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium L-Aspartate Hydrochloride | |
CAS RN |
92533-40-9 | |
| Record name | Calcium (2S)-2-aminobutanedioate--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)
![4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/no-structure.png)



![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)
